6-Methylpyridine-2,3-diamine hydrochloride
Description
Overview of Pyridine (B92270) Diamine Chemistry
The chemistry of pyridine diamines is largely dictated by the interplay between the electron-withdrawing pyridine ring nitrogen and the electron-donating amino groups. The nitrogen atom in the pyridine ring has a basic lone pair of electrons that does not overlap with the aromatic π-system, making the compound basic, with properties similar to tertiary amines. wikipedia.org The presence of two amino (-NH2) groups further enhances the basicity and nucleophilicity of the molecule.
The reactivity of pyridine diamines can be categorized based on the reacting species:
Electrophilic Substitution: The amino groups are activating and direct incoming electrophiles to the ortho and para positions of the pyridine ring.
Nucleophilic Reactions: The pyridine ring itself is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.org
Reactions at the Amino Groups: The amino groups can undergo typical reactions such as acylation, alkylation, and diazotization.
Common synthetic routes to pyridine diamines include the reduction of corresponding nitropyridines or the amination of halopyridines. For instance, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like tin and hydrochloric acid or iron in acidified ethanol (B145695). chemicalbook.comgoogle.com
Structural Significance of Pyridine Diamine Isomers
The specific arrangement of the two amino groups on the pyridine ring profoundly influences the molecule's physical and chemical properties, including its ability to form hydrogen bonds and act as a ligand in coordination chemistry. The relative positioning determines the potential for intramolecular interactions and the geometry of metal complexes.
For example, isomers with adjacent amino groups, such as 2,3-diaminopyridine and 3,4-diaminopyridine, can function as bidentate chelating ligands, binding to a single metal center through both nitrogen atoms. This chelation leads to the formation of stable five- or six-membered rings with the metal ion. In contrast, isomers like 2,5- and 2,6-diaminopyridine (B39239) typically act as monodentate or bridging ligands, connecting multiple metal centers. nih.govnih.govnih.gov This structural variation is critical in the design of coordination polymers and metal-organic frameworks.
Table 2: Comparison of Common Pyridine Diamine Isomers
| Isomer | Structure | IUPAC Name | Key Structural Feature |
|---|---|---|---|
| 2,3-Diaminopyridine | Pyridine-2,3-diamine nih.gov | Adjacent (ortho) amino groups enable bidentate chelation. | |
| 2,5-Diaminopyridine | Pyridine-2,5-diamine nih.gov | Amino groups are not adjacent; typically acts as a monodentate or bridging ligand. | |
| 2,6-Diaminopyridine | Pyridine-2,6-diamine nih.gov | Symmetrical structure, often used in polymer synthesis. google.com | |
| 3,4-Diaminopyridine | Pyridine-3,4-diamine | Adjacent (ortho) amino groups enable bidentate chelation. |
Historical Context of Methylpyridine-2,3-diamine Derivatives
Historically, pyridine and its derivatives were first isolated from coal tar. wikipedia.org A significant milestone was the development of the Chichibabin amination reaction, which provided a direct method for introducing amino groups onto the pyridine ring. researchgate.net The synthesis of substituted diaminopyridines gained momentum in the mid-20th century, driven by the search for new biologically active molecules. For instance, research in the 1940s by George H. Hitchings and his team on 2,4-diaminopyrimidine (B92962) analogs was pivotal in the discovery of antimicrobial agents. nih.govrcsb.org These early investigations into diaminopyrimidines and related heterocycles laid the groundwork for synthesizing a vast array of derivatives, including methylated versions of pyridine diamines, by combining established amination and alkylation techniques.
Current Research Landscape for 6-Methylpyridine-2,3-diamine (B1301969) Hydrochloride
Current research primarily utilizes 6-Methylpyridine-2,3-diamine and its hydrochloride salt as a versatile synthetic intermediate for constructing more complex heterocyclic systems. Its unique structure, featuring adjacent amino groups on a substituted pyridine ring, makes it an ideal precursor for condensation reactions.
A significant area of application is in the synthesis of imidazo[4,5-b]pyridine derivatives. nih.govnih.gov This fused heterocyclic system is a structural analog of purine (B94841) and is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net The reaction of 2,3-diaminopyridines with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazole (B134444) ring fused to the pyridine core. nih.govmdpi.com These resulting imidazo[4,5-b]pyridine compounds have been investigated for a range of biological activities. nih.govmdpi.com
Furthermore, the general class of substituted diaminopyridines, including 6-methyl derivatives, continues to be explored in various fields:
Medicinal Chemistry: As building blocks for novel therapeutic agents. nih.gov
Materials Science: As monomers for the synthesis of high-performance polymers.
Agrochemicals: As precursors for creating new pesticides and herbicides.
The utility of 6-Methylpyridine-2,3-diamine hydrochloride as a foundational molecule ensures its continued relevance in the ongoing development of new chemical entities with diverse applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methylpyridine-2,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-2-3-5(7)6(8)9-4;/h2-3H,7H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGEWSJZRNFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Methylpyridine 2,3 Diamine Systems
Reactivity of Amine Functionalities
The adjacent amine groups at the C2 and C3 positions are the primary sites of nucleophilic reactivity. Their proximity allows for concerted reactions, particularly in the formation of fused heterocyclic systems.
The ortho-diamine arrangement in 6-methylpyridine-2,3-diamine (B1301969) is a classic precursor for heterocyclic annulation, leading to the formation of fused bicyclic systems, most notably imidazo[4,5-b]pyridines. This transformation involves the reaction of both amine groups with a reagent containing two electrophilic centers.
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various methods, including condensation with carboxylic acids, aldehydes, or their derivatives. For instance, reaction with formic acid under reflux conditions yields the parent 7-methyl-3H-imidazo[4,5-b]pyridine. nih.gov Similarly, condensation with various aldehydes, often mediated by an oxidizing agent or a catalyst like sodium metabisulfite, provides 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.com The use of orthoesters, such as triethyl orthoformate, followed by acid treatment, also serves as an efficient method for cyclization. nih.gov
| Reagent | Conditions | Product |
| Formic Acid | Reflux | 7-Methyl-3H-imidazo[4,5-b]pyridine nih.gov |
| Substituted Benzaldehydes | Na₂S₂O₅, DMSO | 2-Aryl-7-methyl-3H-imidazo[4,5-b]pyridine nih.govmdpi.com |
| Triethyl Orthoformate | Reflux, then HCl | 7-Methyl-3H-imidazo[4,5-b]pyridine nih.gov |
| Cyanogen Bromide | - | 2-Amino-7-methyl-3H-imidazo[4,5-b]pyridine |
The reaction of 6-methylpyridine-2,3-diamine with monofunctional carbonyl compounds like aldehydes and ketones can proceed in a stepwise manner. The initial reaction typically involves the more accessible 3-amino group, leading to the formation of a Schiff base (imine). Studies on related 2,3-diaminopyridine (B105623) systems have shown that reactions with benzaldehydes can regioselectively yield 2-amino-3-(benzylimino)pyridine derivatives. researchgate.net Depending on the reaction conditions and the nature of the carbonyl compound, subsequent intramolecular cyclization can occur, although this often requires specific catalysts or harsher conditions to form seven-membered rings like diazepines.
| Carbonyl Compound | Conditions | Product Type |
| Benzaldehyde | Mild, neutral/basic | Schiff Base (Imine) at N3 researchgate.net |
| Acetone | - | Schiff Base (Imine) at N3 |
| Glyoxal (an α-dicarbonyl) | Acidic/Neutral | Fused Quinoxaline-type system |
The amine groups readily undergo acylation with reagents such as acid chlorides and anhydrides. Kinetic studies on aminopyridines indicate that acylation occurs directly on the exocyclic amino nitrogen. For 6-methylpyridine-2,3-diamine, mono-acylation is expected to occur preferentially at the N3 position due to reduced steric hindrance compared to the N2 position, which is flanked by the pyridine (B92270) nitrogen and the methyl group. Di-acylation is possible under more forcing conditions.
N-alkylation of aminopyridines with alkyl halides can be challenging as competitive alkylation may occur at the more basic ring nitrogen. However, specific methods have been developed for the selective N-monoalkylation of the exocyclic amino group. One such method involves reductive amination, using a carboxylic acid and sodium borohydride, which provides the corresponding N-alkylaminopyridine under mild conditions. researchgate.net
| Reagent Type | Example Reagent | Expected Major Product (Mono-substituted) |
| Acylating Agent | Acetyl Chloride | N-(2-amino-6-methylpyridin-3-yl)acetamide |
| Alkylating Agent | Propanoic Acid / NaBH₄ | 3-(Propylamino)-6-methylpyridin-2-amine researchgate.net |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride | N-(2-amino-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide |
Reactivity of the Pyridine Nucleus
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic substitution. utexas.eduwikipedia.org However, the reactivity of the 6-methylpyridine-2,3-diamine ring is profoundly influenced by the presence of three electron-donating substituents (two amino groups and one methyl group).
While the pyridine ring itself is strongly deactivated towards electrophilic aromatic substitution (EAS), requiring harsh conditions and typically yielding meta-substituted products, the presence of activating groups alters this reactivity dramatically. utexas.eduyoutube.com The amino groups are powerful activating ortho, para-directing groups, and the methyl group is a weaker activating ortho, para-director.
In the 6-methylpyridine-2,3-diamine system, these groups work in concert to activate the two available carbon positions, C4 and C5, for electrophilic attack.
The 2-NH₂ group directs para to the C5 position.
The 3-NH₂ group directs ortho to the C4 position.
The 6-CH₃ group directs ortho to the C5 position.
The combined influence of these groups strongly favors substitution at both the C4 and C5 positions. The C5 position is particularly activated due to the reinforcing directing effects from both the 2-amino and 6-methyl groups. This is supported by related reactions, such as the bromination of 2-aminopyridine, which yields the 5-bromo derivative as the major product. researchgate.net Therefore, electrophilic attack on 6-methylpyridine-2,3-diamine is predicted to occur readily at the C5 position, and to a lesser extent, the C4 position.
| EAS Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-6-methylpyridine-2,3-diamine |
| Nitration | HNO₃ / H₂SO₄ | 6-Methyl-5-nitropyridine-2,3-diamine |
| Sulfonation | Fuming H₂SO₄ | 2,3-Diamino-6-methylpyridine-5-sulfonic acid |
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires a good leaving group (e.g., a halide) and is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org The reaction occurs preferentially at the C2, C4, and C6 positions. wikipedia.org
The parent 6-methylpyridine-2,3-diamine molecule lacks a suitable leaving group and possesses three electron-donating groups. These donating groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, SNAr reactions are not feasible on this compound directly.
However, if the system is "activated" by the presence of both a leaving group and a strong electron-withdrawing group, SNAr could proceed. For instance, in a hypothetical derivative like 5-bromo-6-methyl-4-nitropyridine-2,3-diamine , the powerful electron-withdrawing nitro group at C4 would activate the ring for nucleophilic attack. A nucleophile could then displace the bromide at the C5 position, although the deactivating effect of the amine and methyl groups would still render the reaction less facile than in pyridines bearing multiple withdrawing groups. The synthesis of 2-amino-imidazo[4,5-b]pyridines can be achieved via C2 halogenation followed by an SNAr reaction with amines, demonstrating the viability of this pathway on a related fused system. rsc.org
| Example Activated Pyridine Substrate | Nucleophile | Leaving Group | Product |
| 2-Chloro-3-nitropyridine | R-NH₂ | Cl⁻ | 2-(Alkylamino)-3-nitropyridine |
| 4-Chloro-3,5-dinitropyridine | CH₃O⁻ | Cl⁻ | 4-Methoxy-3,5-dinitropyridine |
| 2-Bromo-5-nitropyridine | NH₃ | Br⁻ | 5-Nitro-2-aminopyridine |
Mechanistic Studies of Key Transformations
The chemical behavior of 6-methylpyridine-2,3-diamine is dominated by the presence of two adjacent amino groups on the electron-deficient pyridine ring. These nucleophilic centers are poised for cyclization reactions with suitable electrophiles, most notably 1,2-dicarbonyl compounds, to form fused heterocyclic systems. The mechanistic pathways of these transformations dictate the structure and properties of the resulting products.
The most prominent reaction of 6-methylpyridine-2,3-diamine is its condensation with 1,2-dicarbonyl compounds to form substituted 7-methylpyrido[2,3-b]pyrazines. This transformation is a cyclocondensation reaction that culminates in an aromatization step, which is formally an oxidation (loss of two hydrogen atoms).
The generally accepted mechanism proceeds through a two-step sequence:
Initial Condensation: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound. This is typically the rate-determining step. The attack forms a tetrahedral intermediate which then eliminates a molecule of water to form a Schiff base (imine) intermediate.
Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. This ring-closing step forms a dihydropyrido[2,3-b]pyrazine intermediate. This intermediate is not stable and rapidly undergoes oxidation to achieve the stable, aromatic pyrido[2,3-b]pyrazine (B189457) ring system. In many cases, the reaction is self-oxidizing or atmospheric oxygen is sufficient to drive the aromatization.
This reaction can be catalyzed by acids, which protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. Bismuth(III) chloride on silica (B1680970) gel (BiCl3/SiO2) has been noted as an effective catalyst for the synthesis of pyrido[2,3-b]pyrazine compounds from 2,3-diaminopyridine and 1,2-dicarbonyls, proceeding smoothly at ambient temperature. researchgate.net
A plausible catalytic mechanism involves the activation of the dicarbonyl compound by the catalyst, facilitating the nucleophilic attack by the diamine. The subsequent cyclization and dehydration/oxidation steps lead to the final aromatic product.
Table 1: Reaction of 6-Methylpyridine-2,3-diamine with various 1,2-Dicarbonyl Compounds
| 1,2-Dicarbonyl Compound | Product |
| Glyoxal (CHOCHO) | 7-Methylpyrido[2,3-b]pyrazine |
| Biacetyl (CH₃COCOCH₃) | 2,3,7-Trimethylpyrido[2,3-b]pyrazine |
| Benzil (PhCOCOPh) | 2,3-Diphenyl-7-methylpyrido[2,3-b]pyrazine |
Reductive cyclization pathways involving 6-methylpyridine-2,3-diamine are less common than oxidative cyclizations. These reactions typically require the pre-functionalization of one of the amino groups or reaction with a reagent that can be reduced in situ. For instance, a cascade reductive cyclization can be employed in other heterocyclic systems, such as the synthesis of 2,4-diaminoquinazolines from 2-nitrobenzimidates, where an iron-HCl system is used to reduce a nitro group to an amine, which then triggers cyclization. nih.gov
By analogy, a hypothetical reductive cyclization pathway for a derivative of 6-methylpyridine-2,3-diamine could involve the reaction of the diamine with a nitro-containing electrophile. A subsequent reduction of the nitro group would generate a new amino functionality that could participate in an intramolecular cyclization. However, specific examples detailing such a pathway for 6-methylpyridine-2,3-diamine itself are not prominent in the literature.
Regioselectivity becomes a critical consideration when 6-methylpyridine-2,3-diamine reacts with an unsymmetrical 1,2-dicarbonyl compound, such as pyruvaldehyde (methylglyoxal). The two amino groups in the diamine have slightly different electronic environments. The N2 amino group is ortho to the ring nitrogen, while the N3 amino group is meta. This difference can influence their nucleophilicity and dictate which nitrogen attacks which carbonyl group first.
Generally, the N3 amine is considered more nucleophilic due to being less sterically hindered and less electronically influenced by the adjacent ring nitrogen compared to the N2 amine. Therefore, in the reaction with methylglyoxal (B44143) (CH₃COCHO), the N3 amine is more likely to attack the more electrophilic aldehyde carbonyl first. This is followed by intramolecular cyclization of the N2 amine with the ketone carbonyl, leading preferentially to the formation of 2,7-dimethylpyrido[2,3-b]pyrazine over the 3,7-dimethyl isomer.
Table 2: Regioselectivity in the Reaction with Methylglyoxal
| Initial Nucleophilic Attack | Intermediate | Final Product (Isomer) | Expected Outcome |
| N3 amine on aldehyde carbonyl | Schiff base at C3 | 2,7-Dimethylpyrido[2,3-b]pyrazine | Major Product |
| N2 amine on aldehyde carbonyl | Schiff base at C2 | 3,7-Dimethylpyrido[2,3-b]pyrazine | Minor Product |
Stereoselectivity is not a factor in the fundamental condensation reaction of 6-methylpyridine-2,3-diamine with achiral 1,2-dicarbonyls, as the final product is a planar, aromatic ring system. Stereoselectivity would become relevant only if the dicarbonyl substrate or a catalyst used in the reaction is chiral, leading to the potential for atropisomerism in sterically hindered products or the formation of diastereomers if new stereocenters are generated on the substituents attached to the pyrido[2,3-b]pyrazine core.
Coordination Chemistry and Metal Complexation Derived from 6 Methylpyridine 2,3 Diamine Ligands
Ligand Design and Coordination Modes
The structural features of 6-Methylpyridine-2,3-diamine (B1301969), particularly the arrangement of its donor atoms and the presence of a methyl substituent, dictate its behavior as a ligand and the architecture of the resulting metal complexes.
The defining characteristic of 6-Methylpyridine-2,3-diamine as a ligand is the ortho-diamine functionality on the pyridine (B92270) ring. The two adjacent amino groups (at C2 and C3) can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation, involving the two exocyclic amine nitrogens, is a well-established mode of coordination that significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination by analogous monodentate ligands. This phenomenon, known as the chelate effect, is fundamental to the coordination chemistry of this ligand.
Alternatively, the ligand can act as a bidentate chelate through the pyridine nitrogen and the adjacent amino group at the C2 position, also forming a five-membered ring. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. In many systems involving ligands like 2,2'-bipyridine, this type of five-membered ring formation is a key driver for stable complex assembly. wikipedia.orgcmu.edu
The methyl group at the 6-position of the pyridine ring exerts both electronic and steric influences on the coordination properties of the ligand.
Electronic Influence : As an electron-donating group, the methyl substituent increases the electron density on the pyridine ring. This inductive effect enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and thus a more effective donor atom for coordination to a metal cation. nih.govnih.gov This enhanced donor strength can lead to the formation of more stable metal-ligand bonds.
Steric Influence : The methyl group also introduces steric bulk in the vicinity of the pyridine nitrogen donor atom. This steric hindrance can influence the geometry of the resulting complex by affecting how other ligands arrange themselves around the metal center. nih.govresearchgate.net For instance, it may favor the formation of complexes with specific stereochemistries or prevent the coordination of very large ancillary ligands. In some cases, severe steric crowding can lead to distortions in the coordination geometry, such as deviations from ideal octahedral or square planar arrangements. nih.govnih.gov
The interplay of these factors is crucial in determining the final structure. For example, while the electronic effect strengthens the pyridine-metal bond, the steric effect might cause a slight elongation of that same bond to relieve strain. The chelation from the diamine groups provides a strong stabilizing force that anchors the ligand to the metal center. escholarship.org This combination of features allows for the fine-tuning of the properties of the resulting metal complexes.
Table 1: Summary of Substituent Effects on Complex Formation
| Feature | Effect | Consequence on Coordination |
|---|---|---|
| Diamine Moiety | Chelation | High thermodynamic stability (chelate effect) |
| Methyl Group (Electronic) | Electron-donating | Increased basicity of pyridine nitrogen, stronger M-N bond |
| Methyl Group (Steric) | Steric Hindrance | Influences coordination geometry, may cause bond distortions |
Synthesis of Transition Metal Complexes
The formation of transition metal complexes with 6-Methylpyridine-2,3-diamine ligands follows established synthetic methodologies in coordination chemistry.
The synthesis of metal complexes with this ligand typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. jmchemsci.com Common metal precursors include chlorides, nitrates, acetates, or perchlorates of metals such as cobalt, nickel, copper, and palladium. archive.orgresearchgate.net The reaction is often carried out in polar solvents like methanol, ethanol (B145695), or acetonitrile (B52724) to ensure the dissolution of both the metal salt and the ligand.
Since the starting material is the hydrochloride salt, a base is typically required to deprotonate the ligand, liberating the neutral diamine for coordination to the metal center. The stoichiometry of the metal-to-ligand ratio can be adjusted to control the formation of complexes with different coordination numbers, such as [MLCl₂], [ML₂]²⁺, or [ML₃]²⁺, depending on the coordination preferences of the metal ion. Gentle heating or refluxing may be employed to facilitate the reaction. jmchemsci.com The resulting complex often precipitates from the solution upon cooling or after the addition of a less polar co-solvent.
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the complex and to elucidate the nature of the metal-ligand bonding. stjohns.edu
Infrared (IR) Spectroscopy : Coordination of the nitrogen atoms to the metal center leads to characteristic shifts in the vibrational frequencies of the ligand. A shift in the ν(C=N) stretching frequency of the pyridine ring and changes in the N-H stretching and bending vibrations of the amino groups are indicative of metal-ligand bond formation. mdpi.com
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry and the electronic structure. The appearance of new absorption bands, particularly in the visible region, can often be assigned to d-d transitions of the metal center or to metal-to-ligand charge transfer (MLCT) bands, which are characteristic of complexes with π-accepting ligands like pyridine. stjohns.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : For complexes with diamagnetic metal centers (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. nih.govnih.gov Upon coordination, the chemical shifts of the ligand's protons and carbon atoms are altered. A downfield shift of the pyridine ring protons is commonly observed, providing clear evidence of coordination. nih.gov
Table 2: Typical Characterization Data for Pyridine-Diamine Metal Complexes
| Technique | Observable Change Upon Complexation | Information Gained |
|---|---|---|
| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands | Evidence of N-donor coordination |
| UV-Vis Spectroscopy | Appearance of new d-d or MLCT bands | Electronic structure and coordination geometry |
| ¹H NMR Spectroscopy | Downfield shifts of ligand proton signals | Confirmation of ligand binding in solution |
| X-ray Crystallography | M-N bond lengths (e.g., ~2.0-2.2 Å) and chelate bite angles | Definitive 3D structure and bonding details |
Insufficient Information Available for 6-Methylpyridine-2,3-diamine Hydrochloride
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The search did not yield specific research findings, data tables, or detailed discussions pertaining to the following required sections:
Structural Characterization of Coordination Compounds:There is a lack of available X-ray crystallography data or other structural characterization studies for coordination compounds formed with the 6-Methylpyridine-2,3-diamine ligand.
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Applications in Advanced Organic Synthesis and Materials Science
Precursor for Nitrogen-Containing Heterocycles
The adjacent amino groups of 6-Methylpyridine-2,3-diamine (B1301969) serve as a powerful synthon for constructing a variety of fused heterocyclic systems. This reactivity is analogous to that of ortho-phenylenediamine but with the added feature of an integrated pyridine (B92270) ring, which can influence the chemical and physical properties of the final molecule.
The reaction of 2,3-diaminopyridines with β-oxoesters or ethyl aroylacetates is a standard method for producing fused seven-membered rings. Specifically, this condensation reaction leads to the regiospecific synthesis of pyrido[2,3-b] nih.govnih.govdiazepin-4-ones. This method has been used to prepare a range of these fused pyridine systems for the first time. The process typically involves heating the reactants in a solvent like xylene.
6-Methylpyridine-2,3-diamine is a direct precursor to the 6-methyl-1H-imidazo[4,5-b]pyridine scaffold, an important heterocyclic core that is analogous to benzimidazole. The synthesis is typically achieved through the condensation of the diamine with a one-carbon electrophile. Various reagents can be used, leading to a diverse range of products. nih.govnih.gov For instance, reaction with formic acid or triethyl orthoformate yields the parent, unsubstituted ring system. nih.gov The use of different aldehydes or carboxylic acids under cyclizing conditions (often with an oxidizing agent or a dehydrating catalyst) allows for the introduction of various substituents at the 2-position of the imidazole (B134444) ring. nih.govmdpi.com
Table 1: Synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridine Derivatives
| Reactant | Conditions | Product |
| Formic Acid | Reflux | 6-Methyl-1H-imidazo[4,5-b]pyridine |
| Benzaldehyde | Na₂S₂O₅, DMSO | 2-Phenyl-6-methyl-1H-imidazo[4,5-b]pyridine nih.govmdpi.com |
| Acetic Acid | Acid catalyst, heat | 2,6-Dimethyl-1H-imidazo[4,5-b]pyridine |
| Triethyl Orthoformate | Heat, then acid | 6-Methyl-1H-imidazo[4,5-b]pyridine nih.gov |
The condensation of 6-Methylpyridine-2,3-diamine with 1,2-dicarbonyl compounds is a direct route to pyrido[2,3-b]pyrazines, which are structural analogs of quinoxalines. This reaction is a reliable method for forming the six-membered pyrazine (B50134) ring fused to the pyridine core. For example, reacting the diamine with arylglyoxals in a solvent mixture like dimethylformamide and ethanol (B145695) at elevated temperatures produces various 2-aryl-7-methyl-pyrido[2,3-b]pyrazines in good yields. growingscience.com This straightforward cyclocondensation provides access to a class of compounds with potential applications in medicinal chemistry and materials science. growingscience.comnih.gov
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. Aromatic diamines are valuable components in MCRs for generating heterocyclic libraries. 6-Methylpyridine-2,3-diamine can serve as the nucleophilic component in such reactions. For instance, in a one-pot synthesis, it can react with an aldehyde and an isocyanide (an Ugi-type reaction) or with a β-ketoester and an aldehyde (a Hantzsch-like synthesis) to rapidly build complex, drug-like scaffolds containing the fused pyridine moiety. The efficiency and atom economy of MCRs make them a powerful tool for discovering new bioactive molecules.
Building Block for Polymer Science and Functional Materials
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. scielo.brconsensus.app The incorporation of a pyridine ring into the polymer backbone can impart unique properties, including enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions.
6-Methylpyridine-2,3-diamine hydrochloride, once neutralized to the free diamine, can be used as a monomer in polycondensation reactions. Its reaction with diacid chlorides or dianhydrides can produce aromatic polyamides and polyimides, respectively. nih.govvt.edu
Polyimides : The synthesis involves a two-step process where the diamine reacts with an aromatic tetracarboxylic dianhydride to first form a soluble poly(amic acid) precursor. vt.edu This precursor is then chemically or thermally treated to induce cyclization, forming the final, highly stable polyimide. vt.eduresearchgate.net
Polyamides : Direct polycondensation with diacid chlorides can yield aromatic polyamides. scielo.brmdpi.com
The presence of the pyridine nitrogen atom in the polymer backbone is significant. It can increase the glass transition temperature (Tg) and enhance the thermal stability of the material. researchgate.net Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a site for protonation or coordination with metal ions, which can be exploited in applications such as proton-conducting membranes for fuel cells or as a component in conductive polymer blends. researchgate.net While specific electronic applications for polymers derived from 6-Methylpyridine-2,3-diamine are still an emerging area of research, related diaminopyridine-based polymers have been investigated for their electrochemical properties and potential use in sensors and energy storage. researchgate.netmdpi.com
Table 2: Potential Polymer Properties Influenced by the 6-Methylpyridine-2,3-diamine Monomer
| Polymer Type | Potential Property | Rationale for Property |
| Polyamide | Enhanced Thermal Stability | Rigid aromatic and heterocyclic backbone structure. |
| Polyimide | Improved Solubility | The methyl group and pyridine ring can disrupt chain packing, improving solubility in organic solvents. researchgate.net |
| Polyimide | Dielectric Performance | Aromatic polyimides are known for their use as dielectric materials in electronics. mdpi.com |
| Polyamide/Polyimide | Metal Coordination | The pyridine nitrogen provides a site for complexation with metal ions, creating functional materials. |
Precursors for Optoelectronic Materials
The utility of this compound as a direct precursor for optoelectronic materials is not well-established in scientific literature. While various pyridine derivatives are explored for their fluorescent and electronic properties, specific research detailing the synthesis of optoelectronic materials from this particular compound is limited. The inherent aromaticity and the presence of nitrogen heteroatoms in the pyridine ring system are features often associated with electronically active molecules; however, dedicated studies to harness these properties from this compound for applications in optoelectronics have not been prominently reported.
Role in Supramolecular Assembly and Advanced Architectures
The molecular structure of 6-Methylpyridine-2,3-diamine, featuring two adjacent amino groups (hydrogen bond donors) and a pyridine nitrogen atom (hydrogen bond acceptor), provides the necessary functionalities for forming intricate supramolecular assemblies. In principle, these groups can engage in various non-covalent interactions, such as hydrogen bonding, to create well-defined, higher-order structures like dimers, chains, or networks.
Despite this potential, specific and detailed research focusing on the supramolecular assembly of this compound to form advanced architectures is not widely available. The study of supramolecular chemistry often involves pyridine-based ligands, but dedicated investigations into the specific self-assembly patterns and resulting architectures of this compound are scarce.
Intermediate in Complex Molecule Construction
The most significant application of 6-Methylpyridine-2,3-diamine is its role as a versatile intermediate in advanced organic synthesis, particularly in the construction of fused heterocyclic systems. Its vicinal diamine functionality is key to its utility, allowing for cyclocondensation reactions with various electrophiles to form new rings fused to the pyridine core.
Total Synthesis Applications
While 6-Methylpyridine-2,3-diamine is a key building block for complex heterocyclic molecules, its application in the context of the total synthesis of natural products is not prominently documented. Instead, its utility is demonstrated in the synthesis of novel, complex synthetic targets, primarily for applications in medicinal chemistry. It serves as a foundational scaffold upon which significant molecular complexity is built to create compounds for biological screening, such as enzyme inhibitors. nih.govgoogleapis.comgoogleapis.com
Pathway Towards Structurally Diverse Organic Compounds
6-Methylpyridine-2,3-diamine serves as a crucial precursor for a range of structurally diverse, fused heterocyclic compounds. The adjacent amino groups on the pyridine ring are ideally positioned to react with 1,2-dielectrophiles to form five- or six-membered rings.
A primary application is in the synthesis of pyrido[2,3-b]pyrazines . This is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound. For example, reaction with diethyl oxalate (B1200264) or substituted benzils yields the corresponding pyrido[2,3-b]pyrazine-2,3-dione (B12365232) derivatives. gccpo.orggoogle.comgoogle.com These scaffolds are of significant interest in drug discovery.
Another major pathway involves its use to construct imidazo[4,5-b]pyridines . This transformation can be achieved by reacting the diamine with various reagents, including aldehydes or carboxylic acids, under appropriate conditions. nih.govup.ac.za The resulting imidazo[4,5-b]pyridine core is a common motif in pharmacologically active compounds.
The following table summarizes selected examples of complex heterocyclic structures synthesized from 6-Methylpyridine-2,3-diamine.
| Starting Material | Reagent | Resulting Core Structure | Application Area of Product |
| 6-Methylpyridine-2,3-diamine | 1,2-Diketones | Pyrido[2,3-b]pyrazine (B189457) | IP Receptor Agonists gccpo.orggoogle.com |
| 6-Methylpyridine-2,3-diamine | Diethyl Oxalate | Pyrido[2,3-b]pyrazine-2,3-dione | PDE1 Inhibitors google.com |
| 6-Methylpyridine-2,3-diamine | Carboxylic Acids / Aldehydes | Imidazo[4,5-b]pyridine | TARP γ−8 Inhibitors nih.gov |
| 5-Bromo-6-methylpyridine-2,3-diamine | Urea | Imidazo[4,5-b]pyridin-2(3H)-one | MetAP2 Inhibitors googleapis.com |
| 5-Bromo-6-methylpyridine-2,3-diamine | Phenylacetyl chloride | Imidazo[4,5-b]pyridine | DBU Inhibitors googleapis.com |
These examples underscore the role of 6-Methylpyridine-2,3-diamine as a pivotal intermediate, enabling access to a wide variety of complex, nitrogen-containing heterocyclic systems that are otherwise challenging to synthesize.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For 6-Methylpyridine-2,3-diamine (B1301969), as a reference, DFT calculations can predict key structural parameters. The addition of a methyl group at the 6-position and the formation of a hydrochloride salt will induce changes in these parameters. The protonation of the pyridine (B92270) nitrogen and potentially one of the amino groups will lead to an elongation of adjacent bonds and alterations in the bond angles due to electrostatic repulsion and changes in hybridization.
A systematic study on aminopyridines using DFT methods has shown that such calculations can accurately predict molecular geometries. researchgate.net The energetic profile of the molecule can also be mapped to understand its stability. The hydrochloride salt is expected to be significantly more stable than its free base due to the favorable electrostatic interactions.
Table 1: Representative Calculated Geometrical Parameters for a Diaminopyridine Core (Note: These are representative values for a similar 2,3-diaminopyridine (B105623) structure and may vary for 6-Methylpyridine-2,3-diamine hydrochloride. The specific level of theory and basis set used in a calculation will also influence these values.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | ~1.41 Å |
| C2-N(amino) | ~1.38 Å | |
| C3-N(amino) | ~1.39 Å | |
| C-N (pyridine ring) | ~1.34 Å | |
| Bond Angle | N(pyridine)-C2-C3 | ~122° |
| C2-C3-C4 | ~118° | |
| H-N-H (amino) | ~115° |
The presence of rotatable bonds, such as those connecting the amino groups to the pyridine ring, means that this compound can exist in various conformations. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify stable conformers and the energy barriers between them.
For the amino groups, rotation around the C-N bond is a key conformational process. Theoretical studies on similar aminopyridines have investigated these rotational barriers. nih.gov The planarity of the amino group with respect to the pyridine ring is influenced by a balance between the delocalization of the nitrogen lone pair into the ring's π-system (favoring planarity) and steric hindrance (which can favor a non-planar arrangement). In this compound, the protonation of the ring nitrogen will affect the ring's electron density, which in turn will influence the rotational barriers of the amino groups. The presence of the adjacent methyl group may also introduce steric constraints that favor specific orientations of the nearby amino group.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Theoretical methods allow for a detailed examination of how electrons are distributed within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.
For aminopyridines, the HOMO is typically a π-orbital with significant contributions from the amino groups and the pyridine ring, reflecting the electron-donating nature of the amino substituents. The LUMO is usually a π*-orbital of the pyridine ring. The introduction of a methyl group, an electron-donating group, would be expected to raise the energy of the HOMO, while the protonation to form the hydrochloride salt will lower the energy of the LUMO due to the increased positive charge on the ring. This would likely result in a smaller HOMO-LUMO gap for the hydrochloride salt compared to the free base, suggesting increased reactivity.
Table 2: Representative Calculated Electronic Properties for a Diaminopyridine System (Note: These values are illustrative and depend on the specific computational method and basis set. The values for this compound will be influenced by the methyl group and protonation.)
| Property | Calculated Value |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
The distribution of electron density in a molecule can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. researchgate.net This information helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In 6-Methylpyridine-2,3-diamine, the nitrogen atoms of the amino groups and the pyridine ring are expected to have negative partial charges, making them potential sites for electrophilic attack.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles. For this compound, the protonated nitrogen would be a site of strong positive electrostatic potential.
Theoretical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. For aminopyridines, the main absorptions are typically due to π → π* transitions within the aromatic system. The protonation in the hydrochloride salt is expected to cause a shift in the absorption maxima.
IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the amino groups, C-H stretching of the methyl group and the pyridine ring, and various ring stretching and bending modes.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netrug.nl These calculations can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in this compound will be influenced by the electron-donating effects of the amino and methyl groups, as well as the electron-withdrawing effect of the protonated pyridine nitrogen. For instance, the protons on the pyridine ring are expected to be shifted downfield in the hydrochloride salt compared to the free base due to the increased positive charge on the ring.
Prediction of Reactivity and Reaction Pathways
Information regarding the prediction of reactivity and specific reaction pathways for this compound through computational analysis is not available in the reviewed sources. Such studies typically involve quantum chemical calculations to map potential energy surfaces and identify likely reaction mechanisms, but these have not been published for this specific compound.
Transition State Analysis
No specific studies detailing the transition state analysis for reactions involving this compound were identified. Transition state analysis is a computational method used to determine the energy barriers of chemical reactions, but this research has not been documented for the target molecule.
Reaction Energetics and Kinetics
Data on the reaction energetics and kinetics of this compound derived from computational studies are absent from the available scientific literature. These investigations would provide quantitative data on reaction heats, activation energies, and rate constants, but such specific findings have not been published.
Molecular Dynamics Simulations of Intermolecular Interactions and Adsorption
No molecular dynamics (MD) simulation studies focused specifically on the intermolecular interactions or adsorption behavior of this compound were found in the public domain. MD simulations are powerful tools for understanding how molecules interact with each other and with surfaces. rsc.org While the methodology is applied to various organic and heterocyclic systems, its application to this particular compound has not been reported in the searched literature. nih.govrsc.org Theoretical studies on related molecules investigate intermolecular forces like hydrogen bonding and π-stacking, but specific simulation data, interaction energy tables, or adsorption characteristics for this compound are not available. nih.govmdpi.comresearchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which provides structural clues.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the parent ion. This allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of 6-Methylpyridine-2,3-diamine (B1301969). The exact mass can be calculated and compared to the experimentally determined value to validate the compound's identity.
Calculated Molecular Mass for 6-Methylpyridine-2,3-diamine (C₆H₉N₃)
| Formula | Type | Calculated Mass (Da) |
| C₆H₉N₃ | Monoisotopic Mass | 123.07965 |
| [C₆H₁₀N₃]⁺ | Protonated (M+H)⁺ | 124.08747 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aminopyridine derivatives, common fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion with a mass of (M-15).
Loss of ammonia (B1221849) (NH₃) or amino radical (•NH₂): Fragmentation involving the amino groups is common.
Ring cleavage: The pyridine (B92270) ring can undergo characteristic cleavage, often involving the loss of HCN (27 Da) or related neutral molecules.
Analyzing these fragmentation patterns helps to confirm the presence and location of the methyl and diamine substituents on the pyridine core.
Predicted Key Fragments in Mass Spectrum
| m/z (Predicted) | Possible Identity | Fragment Lost |
| 123 | [M]⁺ | - |
| 108 | [M - CH₃]⁺ | •CH₃ |
| 96 | [M - HCN]⁺ | HCN |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the functional groups present.
For 6-Methylpyridine-2,3-diamine hydrochloride, key vibrational modes include:
N-H Stretching: The two amino groups will give rise to characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. In the IR spectrum of the related 2,3-Pyridinediamine, these bands are prominent. nist.gov The hydrochloride salt form may broaden these bands and shift them to lower wavenumbers due to the formation of -NH₃⁺.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. aps.org
N-H Bending: The bending vibrations (scissoring) of the amino groups typically appear in the range of 1590-1650 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are characteristic and appear in the 1400-1610 cm⁻¹ region. For 2-amino-6-methylpyridine (B158447), bands are observed in this region. chemicalbook.com
C-H Bending: The bending vibrations of the methyl group (symmetric and asymmetric) are expected around 1375 cm⁻¹ and 1450 cm⁻¹.
Ring Breathing Modes: The pyridine ring has characteristic "breathing" modes that are often strong in the Raman spectrum, providing a distinctive fingerprint for the heterocyclic core. aps.org
Predicted Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
| 3300 - 3500 | N-H stretching (amine) | IR, Raman |
| 3000 - 3100 | C-H stretching (aromatic) | IR, Raman |
| 2850 - 3000 | C-H stretching (methyl) | IR, Raman |
| 1590 - 1650 | N-H bending | IR |
| 1400 - 1610 | C=C, C=N ring stretching | IR, Raman |
| 1370 - 1470 | C-H bending (methyl) | IR |
| 990 - 1050 | Ring breathing | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, UV-Vis spectroscopy would provide insights into the π-electron system of the pyridine ring and the influence of the methyl and diamine substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).
The resulting spectrum, a plot of absorbance versus wavelength, would be expected to show characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are indicative of the extent of conjugation and the presence of chromophores. The protonation of the diamine groups in the hydrochloride salt form would likely cause a shift in the absorption maxima compared to the free base, due to changes in the electronic distribution within the molecule. Analysis of these spectral features would help in understanding the electronic structure and conjugation within the this compound molecule.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the compound's physical and chemical properties.
Single Crystal X-ray Diffraction
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision.
A successful single crystal X-ray diffraction study would yield a wealth of information, including:
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.
This data would provide an unambiguous confirmation of the molecular structure of this compound and reveal how the molecules pack in the solid state.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
While PXRD does not provide the same level of atomic detail as single crystal XRD, it serves as a valuable fingerprint for identifying and assessing the purity of a crystalline solid. The positions and relative intensities of the peaks in the PXRD pattern are characteristic of a specific crystalline phase. For this compound, a reference PXRD pattern could be used for:
Phase Identification: Confirming the identity of a synthesized batch of the compound.
Purity Assessment: Detecting the presence of crystalline impurities.
Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.
The table below illustrates the type of data that would be obtained from a PXRD analysis.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.0 | 4.23 | 80 |
| 25.8 | 3.45 | 60 |
| 30.1 | 2.97 | 30 |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted pyridines, including 2,3-diaminopyridines, is a mature field, yet there is a continuous drive towards more efficient and environmentally benign methodologies. Traditional methods for producing diaminopyridines often involve multi-step processes that may utilize harsh reagents. Future research is expected to focus on the development of novel synthetic routes that are not only more efficient in terms of yield and purity but also adhere to the principles of green chemistry.
One promising avenue is the amination of 3-amino-2-halopyridine compounds. A patented method describes the preparation of 2,3-diaminopyridine (B105623) compounds by aminating 3-amino-2-halopyridines with aqueous ammonia (B1221849) in the presence of a catalyst. This process, conducted under pressure and at elevated temperatures, allows for the extraction of the pure product in a single step using an organic solvent. google.com Future work in this area could focus on optimizing the catalyst to allow for milder reaction conditions and the use of more sustainable solvents. The introduction of the methyl group at the 6-position would need to be considered within this synthetic strategy, potentially starting from a 6-methyl-3-amino-2-halopyridine precursor.
Furthermore, the development of sustainable multi-component reactions is a key trend in modern organic synthesis. bohrium.com These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. Future research could explore the development of a multi-component reaction for the direct synthesis of 6-Methylpyridine-2,3-diamine (B1301969) from readily available precursors. Such an approach would significantly streamline the synthesis and reduce waste.
Biocatalytic approaches are also gaining prominence for the synthesis of pyridine (B92270) and piperidine (B6355638) heterocycles from sustainable sources. ukri.org Research into using enzymes for the synthesis of substituted pyridines could lead to highly selective and environmentally friendly production methods for 6-Methylpyridine-2,3-diamine.
Exploration of New Chemical Transformations and Cascade Reactions
The rich functionality of 6-Methylpyridine-2,3-diamine hydrochloride, with its vicinal amino groups and the pyridine ring, makes it an ideal substrate for exploring new chemical transformations and cascade reactions. The two adjacent amino groups can be readily derivatized to form a variety of heterocyclic systems. For instance, 2,3-diaminopyridine is a known reagent in the synthesis of imidazopyridines.
Future research is likely to focus on the development of novel cascade reactions that utilize the unique reactivity of the diamino moiety in concert with the pyridine ring. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of molecular complexity. researchgate.net For 6-Methylpyridine-2,3-diamine, this could involve initial condensation at the amino groups followed by cyclization reactions involving the pyridine nitrogen or the methyl group.
The exploration of regioselective functionalization of the pyridine ring is another important area. While the amino groups direct certain substitution patterns, developing new catalytic methods for C-H functionalization at other positions on the pyridine ring would significantly expand the synthetic utility of 6-Methylpyridine-2,3-diamine and its derivatives. beilstein-journals.orgnih.gov
Expansion of Applications in Organocatalysis and Biocatalysis
The pyridine moiety is a common feature in many organocatalysts, where the nitrogen atom can act as a Lewis base or be part of a ligand scaffold. youtube.com While the direct use of 6-Methylpyridine-2,3-diamine as an organocatalyst is not yet widely reported, its structure suggests potential applications. The diamine functionality could be utilized to create novel chiral ligands for asymmetric catalysis.
Future research could focus on the synthesis of chiral derivatives of 6-Methylpyridine-2,3-diamine and their application in asymmetric organocatalysis. The proximity of the two amino groups allows for the formation of rigidified chiral environments upon coordination to a metal center or through the introduction of chiral auxiliaries.
In the realm of biocatalysis, pyridine derivatives are being explored for their potential in enzymatic reactions. nih.gov While the direct biocatalytic application of 6-Methylpyridine-2,3-diamine is an nascent field, future research may explore its use as a substrate for enzymatic modifications or as a building block for the synthesis of enzyme inhibitors or probes.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Future research will likely involve the use of advanced computational methods, such as density functional theory (DFT), to predict the outcomes of chemical reactions, design novel catalysts based on the 6-Methylpyridine-2,3-diamine scaffold, and explore its potential in materials science. For example, molecular modeling can be used to simulate the binding of derivatives of this compound to biological targets, aiding in the design of new pharmaceuticals. researchgate.netnih.gov
In silico screening of virtual libraries of compounds derived from 6-Methylpyridine-2,3-diamine is another powerful approach to identify promising candidates for specific applications, such as drug discovery. nih.govresearchgate.net This can significantly accelerate the discovery process by prioritizing the synthesis and testing of the most promising molecules.
Synergistic Approaches Combining Synthesis, Theory, and Application for Targeted Functionalities
The future of chemical research lies in the seamless integration of synthesis, theoretical modeling, and application-oriented studies. For this compound, a synergistic approach will be crucial for unlocking its full potential.
This will involve close collaboration between synthetic chemists, computational chemists, and researchers in various application areas. For example, the design and synthesis of new materials with specific optical or electronic properties could be guided by theoretical predictions. rsc.org Similarly, the development of new catalysts could be accelerated by a feedback loop between computational design, synthetic realization, and catalytic testing. thieme-connect.com
This integrated approach will enable the rational design of molecules with targeted functionalities, moving beyond serendipitous discovery to a more predictive and efficient research paradigm.
High-Throughput Experimentation and Automation in Research Discovery
High-throughput experimentation (HTE) and laboratory automation are revolutionizing the way chemical research is conducted. These technologies allow for the rapid screening of large numbers of reaction conditions or compounds, significantly accelerating the pace of discovery.
For this compound, HTE can be employed to rapidly optimize synthetic routes, discover new chemical transformations, and screen for novel applications. For example, a large array of catalysts and reaction conditions could be screened in parallel to find the most efficient method for a particular derivatization reaction.
In the context of drug discovery, HTE can be used to screen libraries of compounds derived from 6-Methylpyridine-2,3-diamine for biological activity against various targets. nih.gov This can rapidly identify hit compounds that can then be further optimized. The integration of automation and data analysis tools will be key to managing the large datasets generated by HTE and extracting meaningful scientific insights.
Q & A
Q. What are the common synthetic routes for 6-Methylpyridine-2,3-diamine hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitropyridine precursors or nucleophilic substitution on halogenated pyridines. For example, similar pyridine derivatives are synthesized by reacting intermediates like 6-chloro-3-methylpicolinaldehyde with ammonia under controlled conditions . Purification steps may include recrystallization using methanol or ethanol as solvents, followed by column chromatography with silica gel and polar eluents (e.g., ethyl acetate/methanol mixtures). Purity optimization requires monitoring by HPLC or TLC, with adjustments to reaction time and stoichiometry to minimize byproducts like unreacted starting materials or diastereomers .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) confirms the structure by identifying amine protons (~δ 5-7 ppm) and methyl groups (~δ 2-3 ppm).
- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 158.06 for C₇H₁₁ClN₂) .
- Elemental analysis ensures stoichiometric ratios (C, H, N, Cl).
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.
- First-aid measures: For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer : Impurity profiling requires reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient mobile phase (e.g., 0.1% TFA in water/acetonitrile) to separate impurities like methylated byproducts or residual solvents. System suitability testing with reference standards (e.g., USP guidelines for similar hydrochlorides) ensures resolution >2.0 between peaks . Quantify impurities against calibration curves and adhere to ICH Q3A/B thresholds (<0.1% for unidentified impurities).
Q. How do stability studies under accelerated conditions inform storage protocols for this compound?
- Methodological Answer : Conduct stress testing under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC and thermal analysis (TGA/DSC). For example, hygroscopic hydrochloride salts may show mass loss >2% at 100°C, necessitating desiccant-packed storage . Long-term stability data (24 months) at 25°C/60% RH can establish shelf-life.
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or protonation states. Validate by:
- Recalculating computational models with explicit solvent (e.g., COSMO-RS for DMSO/water).
- Comparing experimental IR spectra with simulated vibrational modes.
- Using 2D NMR (HSQC, HMBC) to confirm coupling patterns and resolve ambiguities .
Q. What role does this compound play in synthesizing coordination complexes, and how is ligand behavior characterized?
- Methodological Answer : The diamine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via:
- Molar conductivity to assess ionic/non-ionic nature.
- UV-Vis spectroscopy to determine d-d transition energies.
- Cyclic voltammetry to study redox behavior (e.g., Cu²⁺/Cu⁺ shifts).
- Single-crystal XRD to map metal-ligand bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
